molecular formula C11H14O3 B8721875 Methyl 5-ethoxy-2-methylbenzoate

Methyl 5-ethoxy-2-methylbenzoate

Cat. No. B8721875
M. Wt: 194.23 g/mol
InChI Key: PAWQBEFVQAPZAL-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a mixture of methyl 5-hydroxy-2-methylbenzoate (134a, 0.600 g, 3.63 mmol) and ethyl iodide (1.13 g, 7.26 mmol) in CH3CN (10 mL) was added K2CO3 (1.00 g, 7.26 mmol) at room temperature. The resulting mixture was heated at 100° C. for 12 hours. The reaction mixture was diluted with EtOAc (25 mL) and H2O (10 mL). The organic layer was separated and washed with NaOH (2 N, 5 mL), H2O (5 mL) and brine (5 mL), dried over Na2SO4 and concentrated under vacuum to give methyl 5-ethoxy-2-methylbenzoate (134b, 0.7 g, 99%) as yellow liquid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH2:13](I)[CH3:14].C([O-])([O-])=O.[K+].[K+]>CC#N.CCOC(C)=O.O>[CH2:13]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)OC)C1)C
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C)I
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with NaOH (2 N, 5 mL), H2O (5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=CC(=C(C(=O)OC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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